molecular formula C11H15N3O B1490568 2-(3-aminoazetidin-1-yl)-N-phenylacetamide CAS No. 1343098-03-2

2-(3-aminoazetidin-1-yl)-N-phenylacetamide

Cat. No.: B1490568
CAS No.: 1343098-03-2
M. Wt: 205.26 g/mol
InChI Key: RAIHFCGUOGSQHX-UHFFFAOYSA-N
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Description

The compound “2-(3-aminoazetidin-1-yl)-N-phenylacetamide” is a derivative of azetidine, which is a four-membered ring with one nitrogen atom . The compound has an amine group attached to the azetidine ring and a phenyl group attached through an amide linkage .


Molecular Structure Analysis

The molecular structure of this compound would consist of a four-membered azetidine ring with an amine group at the 3-position. Attached to the azetidine ring through an acetamide linkage would be a phenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could contribute to basicity, while the amide linkage could participate in hydrogen bonding .

Scientific Research Applications

Applications in Chemical Synthesis

Building Blocks in Organic Synthesis
2-(3-aminoazetidin-1-yl)-N-phenylacetamide is used as an electrophilic building block for synthesizing various organic compounds. For instance, it has been used in the synthesis of fused thiazolo[3,2-a]pyrimidinones, where N-aryl-2-chloroacetamides act as doubly electrophilic building blocks, facilitating ring annulations to produce thiazolo[3,2-a]pyrimidinone derivatives. These compounds are confirmed through analytical and spectral studies, including single-crystal X-ray data (Janardhan et al., 2014).

Synthesis of Heterocyclic Compounds
The compound is also involved in synthesizing heterocyclic structures, such as 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide. The synthesis process utilizes 1,2,4-triazoles and 2-chloro-N-phenylacetamides in PEG-400, highlighting advantages like good yields, less pollution, simple operations, and environmental friendliness (Wang Sheng-qing, 2010).

Designing Pharmacologically Active Agents
In pharmacology, this compound derivatives are explored for their potential as pharmacologically active agents. For example, they have been used in designing and synthesizing potent, selective, and brain-penetrating T-type calcium channel blockers. Such blockers are explored for treating generalized epilepsies, emphasizing solubility, brain penetration, and avoiding harmful metabolites (Bezençon et al., 2017).

Applications in Antibacterial and Antimicrobial Research

Antimicrobial and Antibacterial Activities
Some derivatives of this compound show promising antimicrobial and antibacterial activities. Studies have demonstrated the synthesis of such derivatives and their effectiveness against various bacteria and fungi, comparing their efficacy with standard drugs. This includes research on compounds like 2-(1H-1,2,3-Benzotriazol-1-yl)-N-Phenylacetamide derivatives, which exhibit good antimicrobial actions against several pathogens (Jamkhandi & Disouza, 2012).

Designing Antibacterial Agents
N-phenylacetamide derivatives containing 4-Arylthiazole moieties have been synthesized, showcasing significant antibacterial activities against different bacteria strains. These compounds, like N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide, also demonstrate potential nematicidal activities, indicating their broad-spectrum utility in designing antibacterial agents (Lu et al., 2020).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to exhibit cytotoxicity against various human cancer cell lines . These compounds may interact with key proteins or enzymes involved in cell proliferation and survival, leading to their cytotoxic effects.

Mode of Action

It is suggested that similar compounds may interact with their targets through hydrogen bond and hydrophobic interactions . This interaction could lead to changes in the normal functioning of the target proteins or enzymes, potentially inhibiting their activity and leading to cell death.

Biochemical Pathways

Based on the reported cytotoxic effects of similar compounds, it can be inferred that this compound may affect pathways related to cell proliferation and survival .

Pharmacokinetics

A compound with a similar structure was reported to have good metabolic stability and weak activity on cytochrome p450 enzymes , which are crucial for drug metabolism and elimination.

Result of Action

Similar compounds have been reported to exhibit moderate to significant cytotoxicity against various human cancer cell lines . This suggests that the compound may induce cell death in these cancer cells, potentially through the inhibition of key proteins or enzymes involved in cell proliferation and survival.

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions could involve exploring the potential biological activities of this compound, given the presence of the azetidine ring and the phenyl group .

Biochemical Analysis

Biochemical Properties

2-(3-aminoazetidin-1-yl)-N-phenylacetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with histamine H3 receptors, acting as a partial agonist . The interaction with histamine H3 receptors suggests that this compound may influence neurotransmitter release and modulate central nervous system activity. Additionally, this compound exhibits good metabolic stability and weak activity on cytochrome P450 enzymes .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to affect cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assays, indicating its role in modulating intracellular signaling pathways . Furthermore, this compound has demonstrated an amnesic effect in mice, suggesting its potential impact on cognitive functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to histamine H3 receptors, where it acts as a partial agonist, leading to the modulation of neurotransmitter release . The binding mode of this compound to histamine H3 receptors is similar to that of histamine, indicating key interactions that facilitate its activity . Additionally, this compound exhibits weak activity on cytochrome P450 enzymes, suggesting minimal interference with metabolic processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates good metabolic stability, which allows it to maintain its activity over extended periods The long-term effects on cellular function and potential degradation products have not been extensively studied

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits an amnesic effect at a dosage of 5 mg/kg when administered intraperitoneally in mice Higher dosages may result in toxic or adverse effects, although specific threshold effects and toxicity levels have not been fully characterized

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. This compound exhibits weak activity on cytochrome P450 enzymes, indicating minimal interference with metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to cross the blood-brain barrier and its distribution within the central nervous system suggest its potential for modulating neurotransmitter release and cognitive functions

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical analysis. This compound’s ability to interact with histamine H3 receptors suggests its localization within cellular membranes where these receptors are present Additionally, any targeting signals or post-translational modifications that direct this compound to specific compartments or organelles have not been extensively studied

Properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-6-14(7-9)8-11(15)13-10-4-2-1-3-5-10/h1-5,9H,6-8,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIHFCGUOGSQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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